molecular formula C17H12ClNO2S B15169685 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde CAS No. 646053-16-9

3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde

Cat. No.: B15169685
CAS No.: 646053-16-9
M. Wt: 329.8 g/mol
InChI Key: KBSNVEFRCDIDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a thiazole ring, which is further substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde typically involves the condensation of 4-(4-chlorophenyl)-1,3-thiazol-2-ylmethanol with benzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzoic acid.

    Reduction: 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzyl alcohol.

    Substitution: 3-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism of action of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde is largely dependent on its interaction with biological targets. The thiazole ring and chlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes by generating reactive oxygen species or disrupting membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1,3-thiazol-2-ylmethanol: A precursor in the synthesis of 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde.

    3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and biological activity.

    3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde: A methyl-substituted analog that may have different physical and chemical properties.

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The combination of the thiazole ring and benzaldehyde moiety also provides a versatile scaffold for further chemical modifications and the development of novel compounds with enhanced properties.

Properties

CAS No.

646053-16-9

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

IUPAC Name

3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methoxy]benzaldehyde

InChI

InChI=1S/C17H12ClNO2S/c18-14-6-4-13(5-7-14)16-11-22-17(19-16)10-21-15-3-1-2-12(8-15)9-20/h1-9,11H,10H2

InChI Key

KBSNVEFRCDIDQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.